N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride
Description
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Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylsulfanylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS2.ClH/c1-22(2)13-14-23(20-21-17-10-6-7-11-18(17)26-20)19(24)12-15-25-16-8-4-3-5-9-16;/h3-11H,12-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDRSYIFDXXIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CCSC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H22N2S
- Molecular Weight : 306.45 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its components.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including neurotransmitter systems and potential anticancer properties. Research indicates that compounds with similar structures often exhibit a range of pharmacological effects, including anticonvulsant, anti-inflammatory, and anticancer activities.
Anticonvulsant Activity
A study on related benzo[d]thiazole derivatives demonstrated significant anticonvulsant properties. For example, compounds similar to this compound were tested in maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results showed that certain derivatives exhibited lower neurotoxicity while maintaining effective anticonvulsant activity at doses of 100 mg/kg .
The mechanisms through which this compound exerts its biological effects may involve modulation of neurotransmitter systems, particularly GABAergic pathways. The benzothiazole moiety is known for its ability to interact with GABA receptors, which are crucial in controlling neuronal excitability and preventing seizures .
Case Studies and Research Findings
- Anticonvulsant Efficacy :
- Cytotoxicity and Selectivity :
- Neurotoxicity Assessment :
Data Tables
| Compound Name | Activity Type | Dose (mg/kg) | Protective Index | CC50 (μM) | Remarks |
|---|---|---|---|---|---|
| 6g | Anticonvulsant | 100 | 2.74 | - | Better activity than controls |
| 5b | Anticancer | - | - | 3.6 | Selective against A549 |
| Related Compounds | Neurotoxicity Assessment | - | - | - | Low toxicity observed |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds derived from benzothiazole, including N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride, exhibit significant anticancer properties. Benzothiazole derivatives are known to induce apoptosis in cancer cells, particularly in breast cancer models such as MCF-7 cells. A study highlighted the ability of these compounds to inhibit cell survival proteins and induce apoptosis, suggesting their potential as effective anticancer agents .
Antibacterial Properties
The compound also demonstrates antibacterial activity. Benzothiazole derivatives have been investigated for their effectiveness against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Neuroprotective Effects
Benzothiazole compounds have shown promise in neuroprotection, particularly in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis. Their ability to cross the blood-brain barrier and exert protective effects on neuronal cells is a significant area of research .
Case Studies
Preparation Methods
Hantzsch Thiazole Synthesis
The benzo[d]thiazol-2-amine scaffold is typically constructed via the Hantzsch thiazole synthesis , which involves cyclocondensation of α-haloketones with thioamides. For example:
- Thioureido acid precursor : Prepared by reacting 2-aminothiophenol with chloroacetic acid in alkaline conditions.
- Cyclization : Treatment with monochloroacetic acid at 50–55°C in aqueous potassium carbonate, followed by acidification to pH 6, yields the thiazolone intermediate.
Key reaction parameters :
- Temperature control (50–55°C) minimizes side reactions.
- Acidification with acetic acid ensures high purity.
Synthesis of 3-(Phenylthio)propanoic Acid
Thiol-Epoxide Ring-Opening
A high-yielding route involves the reaction of thiophenol with epichlorohydrin under basic conditions:
- Epoxide formation : Epichlorohydrin reacts with NaOH to generate glycidol.
- Nucleophilic attack : Thiophenol opens the epoxide ring, yielding 3-(phenylthio)-1,2-propanediol.
- Oxidation : The diol is oxidized to 3-(phenylthio)propanoic acid using Jones reagent (CrO₃/H₂SO₄).
Alternative method :
Michael addition of thiophenol to acrylic acid derivatives (e.g., methyl acrylate), followed by hydrolysis.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final amide bond is formed between N-(Benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)amine and 3-(phenylthio)propanoic acid using N,N'-carbonyldiimidazole (CDI) :
- Activation : 3-(Phenylthio)propanoic acid is treated with CDI in tetrahydrofuran (THF) at 50–55°C for 2 hours.
- Coupling : The activated intermediate reacts with the amine in THF at 60–65°C for 24–48 hours.
Yield optimization :
- Stoichiometric CDI (1.1 equiv) minimizes unreacted acid.
- Solvent choice (THF > DCM) enhances solubility.
Salt Formation and Purification
Hydrochloride Salt Preparation
The free base is treated with HCl gas in anhydrous diethyl ether:
$$
\text{Free base} + \text{HCl (g)} \rightarrow \text{N-(Benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride}
$$
Purification :
- Recrystallization from ethanol/ether (1:3) yields crystalline product.
- Purity ≥98% confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6) :
- δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.30 (m, 5H, Ph-H), 3.71 (t, J = 6.8 Hz, 2H, CH₂N), 3.02 (s, 6H, N(CH₃)₂), 2.85 (t, J = 7.2 Hz, 2H, SCH₂).
HRMS (ESI+) :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| CDI-mediated coupling | 72 | 98.5 | Mild conditions, high reproducibility |
| HATU/DIPEA coupling | 68 | 97.2 | Faster reaction time |
| Acid chloride route | 65 | 96.8 | Lower cost |
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of benzo[d]thiazole derivatives with dimethylaminoethyl and phenylthio moieties. Key steps include:
- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres (N₂/Ar) to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for solubility and reactivity .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yields range from 16–59% depending on stoichiometry and temperature control .
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are critical for characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity of the benzo[d]thiazole core, dimethylaminoethyl chain, and phenylthio group. Aromatic protons appear at δ 7.2–8.5 ppm, while dimethylamino protons resonate at δ 2.2–2.5 ppm .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (C₂₁H₂₆ClN₃OS₂) and isotopic patterns .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and S–C (~650 cm⁻¹) confirm functional groups .
Q. What preliminary biological activities have been reported for this compound, and which assays are used for evaluation?
- Methodological Answer : Benzo[d]thiazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory potential. Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
- Anticancer : MTT assay (IC₅₀ evaluation in cancer cell lines, e.g., HeLa or MCF-7) .
- Anti-inflammatory : COX-2 inhibition assays (ELISA-based quantification of prostaglandin E2 suppression) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Modular substitutions : Replace the phenylthio group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on target binding .
- Bioisosteric replacements : Substitute dimethylaminoethyl with morpholinopropyl or piperazinyl groups to alter solubility and membrane permeability .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or COX-2 .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardized protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times in cytotoxicity assays .
- Orthogonal validation : Confirm results using complementary methods (e.g., flow cytometry for apoptosis alongside MTT data) .
- Batch-to-batch purity checks : Use HPLC (≥95% purity threshold) to exclude impurities affecting activity .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to purified targets (e.g., kinases or receptors) .
- Metabolomics : LC-MS/MS profiling to identify pathway perturbations (e.g., TCA cycle intermediates in treated cells) .
- siRNA knockdown : Correlate target gene silencing with compound efficacy to confirm specificity .
Q. How can analytical methods be optimized for detecting this compound in pharmacokinetic studies?
- Methodological Answer :
- LC-MS/MS parameters : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transitions at m/z 436.1 → 318.0 (quantifier) and 436.1 → 201.0 (qualifier) .
- Sample preparation : Plasma protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation (14,000 rpm, 10 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
